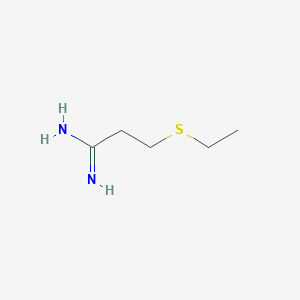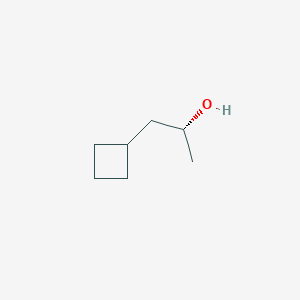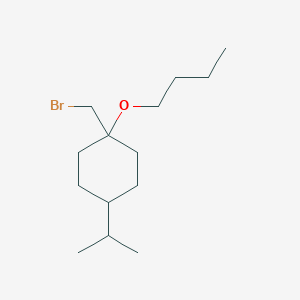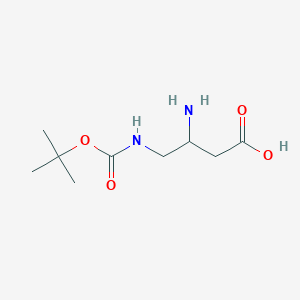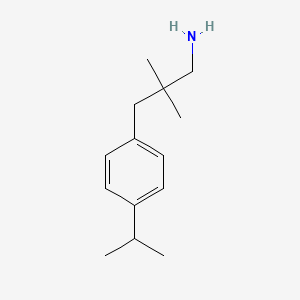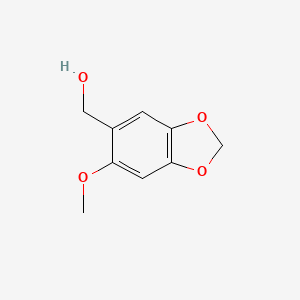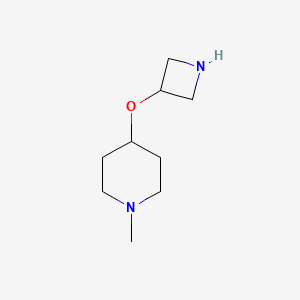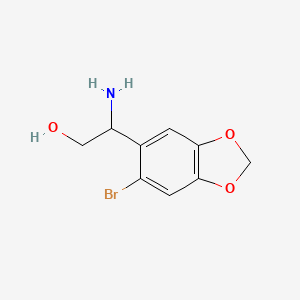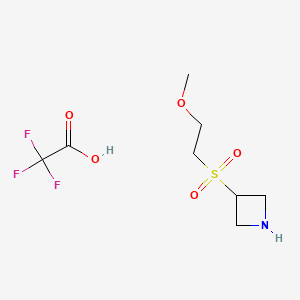
3-(2-Methoxyethanesulfonyl)azetidine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the reductive amination of 4-fluoro-benzaldehyde with 3-azetidine carboxylic acid .
Industrial Production Methods: the general principles of azetidine synthesis, such as the use of ring strain to drive reactions and the stability of the azetidine ring, suggest that scalable methods could be developed based on existing synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than related compounds like aziridines .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include strong acids and bases, oxidizing agents, and reducing agents. For example, the deprotection of azetidine-containing macrocycles often requires strongly acidic conditions, such as a mixture of trifluoroacetic acid, triisopropylsilane, and dichloromethane .
Major Products: The major products formed from the reactions of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid depend on the specific reaction conditions. For instance, oxidation reactions may yield sulfonyl derivatives, while reduction reactions could produce amine derivatives .
Applications De Recherche Scientifique
3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid has several applications in scientific research. In organic synthesis, it is used as a building block for the construction of more complex molecules . In medicinal chemistry, azetidines are explored for their potential as amino acid surrogates and their use in peptidomimetic and nucleic acid chemistry . Additionally, azetidines have applications in drug discovery, polymerization, and as chiral templates .
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid involves its reactivity due to ring strain. The azetidine ring can undergo nucleophilic addition reactions, leading to the formation of various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid include other azetidines and aziridines. For example, 3-(2-fluoroethyl)azetidine and methyl 3-(2-oxopropyl)azetidine-3-carboxylate are structurally related compounds .
Uniqueness: The presence of the methoxyethanesulfonyl group and the trifluoroacetic acid moiety makes it particularly interesting for synthetic and medicinal chemistry applications .
Propriétés
Formule moléculaire |
C8H14F3NO5S |
|---|---|
Poids moléculaire |
293.26 g/mol |
Nom IUPAC |
3-(2-methoxyethylsulfonyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO3S.C2HF3O2/c1-10-2-3-11(8,9)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,2-5H2,1H3;(H,6,7) |
Clé InChI |
FZLFGWKGYJNPNT-UHFFFAOYSA-N |
SMILES canonique |
COCCS(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




